molecular formula C9H14N2O B11790041 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B11790041
M. Wt: 166.22 g/mol
InChI Key: CTTKJASBPAJUBP-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an aminoethyl group at the 3-position and two methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of a transaminase enzyme to catalyze the conversion of a precursor compound to the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of engineered transaminase polypeptides, which have been shown to efficiently convert substrates to the desired product with high enantiomeric excess and conversion rates .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary amines.

Scientific Research Applications

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a substrate for transaminase enzymes, forming intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(1-aminoethyl)-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O/c1-5-4-6(2)11-9(12)8(5)7(3)10/h4,7H,10H2,1-3H3,(H,11,12)

InChI Key

CTTKJASBPAJUBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C)N)C

Origin of Product

United States

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